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Compound of Interest

Compound Name: 4-Fluoro-3-methylphenol

Cat. No.: B1301873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-3-methylphenol (CAS No: 452-70-0), a key intermediate in various synthetic

applications. This document outlines predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring

such spectra. The information is intended to support researchers in compound identification,

purity assessment, and structural elucidation.

Data Presentation
While specific experimental spectra for 4-Fluoro-3-methylphenol are not readily available in

public, open-access databases, the following tables summarize the expected spectroscopic

data based on the analysis of its chemical structure and typical values for related phenolic

compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Fluoro-3-methylphenol

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.7 - 7.1 Multiplet 3H
Aromatic protons (H-

2, H-5, H-6)

~ 4.5 - 5.5 Broad Singlet 1H
Phenolic hydroxyl

proton (-OH)

~ 2.2 Singlet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Fluoro-3-methylphenol

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~ 155 - 160 (d, ¹JCF ≈ 240 Hz) C4 (Carbon bearing Fluorine)

~ 150 - 155 C1 (Carbon bearing Hydroxyl)

~ 125 - 130 (d) C3 (Carbon bearing Methyl)

~ 115 - 125 (d) C2, C5, C6 (Aromatic CH)

~ 15 - 20 -CH₃ (Methyl carbon)

Table 3: Predicted Infrared (IR) Absorption Data for 4-Fluoro-3-methylphenol
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3600 - 3200 Strong, Broad O-H stretch (phenolic)

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Medium Aliphatic C-H stretch (-CH₃)

~ 1600 - 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~ 1260 - 1000 Strong
C-O stretch (phenol) and C-F

stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for 4-Fluoro-3-methylphenol

Ionization Mode: Electron Ionization (EI)

m/z Interpretation

126 Molecular ion [M]⁺

111 [M - CH₃]⁺

97 [M - CHO]⁺

83 [M - CO, -CH₃]⁺

Mandatory Visualization
Below is a generalized workflow for the spectroscopic analysis of a chemical compound like 4-
Fluoro-3-methylphenol.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the general workflow for obtaining and analyzing spectroscopic

data.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 4-Fluoro-3-methylphenol is dissolved in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1]

¹H NMR Acquisition: A standard single-pulse sequence is used with a 30° pulse angle.

Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds and an

acquisition time of 3-4 seconds. The spectral width is set from -2 to 12 ppm.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the lower natural

abundance of ¹³C, 1024 to 4096 scans are typically required. A relaxation delay of 2 seconds

and an acquisition time of 1-2 seconds are used, with a spectral width from 0 to 220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The

resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are

referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of

CDCl₃ at 77.16 ppm for ¹³C NMR.[1]

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of 4-Fluoro-3-methylphenol is
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is used for

analysis.[2]

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum

is acquired, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The spectrum is then baseline-

corrected, and peaks are identified.

Mass Spectrometry (MS)
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Sample Preparation and Introduction: A dilute solution of 4-Fluoro-3-methylphenol in a

volatile solvent like dichloromethane or methanol is prepared. The sample is introduced into

the mass spectrometer via a gas chromatograph (GC) for separation and purification before

ionization.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source is commonly used for the analysis of phenolic compounds.[3]

Gas Chromatography: The GC is equipped with a capillary column (e.g., a 5% diphenyl/95%

dimethyl polysiloxane phase). The oven temperature is programmed to start at a low

temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to ensure

separation of the analyte from any impurities.[3]

Mass Spectrometry: The EI source is typically operated at 70 eV. The mass analyzer is set to

scan a mass range of m/z 40-450.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The fragmentation pattern is then interpreted to confirm the

structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1301873#spectroscopic-data-for-4-fluoro-3-
methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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